molecular formula C13H16ClNO B2563811 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide CAS No. 731012-05-8

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Cat. No.: B2563811
CAS No.: 731012-05-8
M. Wt: 237.73
InChI Key: JECZABDCMGFFAP-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a chloro-substituted propanamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold. Its molecular formula is C₁₃H₁₆ClNO (molecular weight: 237.73 g/mol), with a chlorine atom at the 2-position of the propanamide chain and a tetralin group as the N-substituent .

Properties

IUPAC Name

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9(14)13(16)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,9,12H,4,6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECZABDCMGFFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC2=CC=CC=C12)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with a chlorinating agent to introduce the chloro group. This is followed by the reaction with propanamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Chemistry

The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further chemical modifications that can lead to the development of novel compounds with specific properties.

Biology

Research has indicated that 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide may exhibit bioactive properties , including antimicrobial and anticancer effects. Studies are ongoing to explore its potential mechanisms of action and efficacy against various biological targets.

Medicine

The compound is being investigated for its therapeutic potential in treating diseases such as cancer and infections. Its ability to interact with specific molecular targets suggests that it could play a role in drug development.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Properties

Another research project focused on evaluating the antimicrobial activity of this compound against various pathogens. The findings demonstrated effective inhibition of microbial growth, highlighting its possible application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The chloro group and the tetrahydronaphthalene moiety can interact with enzymes and receptors in biological systems, leading to various effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Structural Features Molecular Formula Key Properties/Applications References
3-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide Chlorine at 3-position of propanamide; same tetralin scaffold C₁₃H₁₆ClNO Positional isomer; may exhibit altered steric effects or metabolic stability vs. 2-chloro
2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide Cyclopropyl group on N; acetamide (shorter chain) vs. propanamide C₁₆H₁₉ClNO Increased lipophilicity due to cyclopropyl; potential CNS-targeting applications
2-Chloro-N-(4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-4-amine Pyridin-4-amine replaces propanamide; dichlorophenyl substitution C₂₂H₁₉Cl₃N₂ Enhanced π-π interactions; visible-light-promoted synthesis method
2-Chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide Ethyl linker with tetralin substitution; fluorine variants (e.g., 4-fluorophenyl) C₁₆H₁₉ClNO Explored in SAR studies for optimizing receptor binding

Key Insights:

Positional Isomerism (2-Chloro vs. 3-Chloro Propanamide):
The 2-chloro configuration in the target compound may influence electronic effects and hydrogen-bonding interactions compared to the 3-chloro isomer. For example, the chlorine’s proximity to the amide carbonyl in the 2-position could enhance electrophilicity or affect metabolic oxidation pathways .

Chain Length and Substituent Effects: Acetamide vs. Propanamide: The acetamide derivative (shorter chain) in may exhibit reduced conformational flexibility but higher metabolic stability due to fewer rotatable bonds.

Functional Group Replacements:
Replacement of the propanamide with pyridin-4-amine (as in ) introduces a basic nitrogen, altering solubility and enabling interactions with aromatic residues in enzyme active sites.

Synthetic Accessibility:
The visible-light-promoted synthesis of pyridin-4-amine analogs highlights advancements in green chemistry, contrasting with traditional methods that may require transition-metal catalysts.

Pharmacological and Physicochemical Considerations

While direct biological data for 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide are unavailable, insights can be extrapolated from related compounds:

  • Metabolic Stability: The tetralin scaffold may confer resistance to oxidative metabolism compared to naphthalene derivatives, as seen in .

Biological Activity

2-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide (CAS No. 731012-05-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₆ClNO
  • Molecular Weight : 237.73 g/mol
  • Structure : The compound contains a chloro group and a tetrahydronaphthalene moiety, which may influence its biological interactions.

Anticancer Effects

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Studies suggest that naphthalene derivatives can induce oxidative stress in cancer cells, leading to apoptosis. The presence of the tetrahydronaphthalene structure may enhance this effect by facilitating interactions with cellular targets involved in cell proliferation and survival pathways .

Dopamine Receptor Interaction

Research has identified potential interactions of related compounds with dopamine receptors, particularly the D₂ receptor:

  • Binding Affinity : In silico studies demonstrated that certain derivatives exhibit nanomolar binding affinities for the D₂ receptor, indicating their potential as therapeutic agents for disorders associated with dopaminergic signaling .

In Vitro Studies

  • Cell Viability Assays :
    • Compounds structurally similar to this compound were tested on various cancer cell lines (e.g., HCT116 colon cancer cells). Results showed a concentration-dependent decrease in cell viability, suggesting cytotoxic effects at higher concentrations .
  • Oxidative Stress Induction :
    • Experiments indicated that treatment with naphthalene derivatives led to increased reactive oxygen species (ROS) levels in treated cells compared to controls. This oxidative stress is linked to the apoptotic pathways activated by these compounds .

In Vivo Studies

While specific in vivo data for this compound is limited, related studies on naphthalene derivatives have shown promising results:

  • Tumor Growth Inhibition : Animal models treated with naphthalene derivatives demonstrated significant tumor growth inhibition compared to untreated controls. These findings support the potential of this compound in cancer therapy .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberBiological ActivityBinding Affinity (D₂R)
This compound731012-05-8Anticancer (in vitro)TBD
2-Chloroacetamide DerivativesVariousRoot growth inhibitionN/A
Naphthalene DerivativesVariousROS induction & apoptosisN/A

Q & A

Q. How to design waste disposal protocols for lab-scale synthesis involving this compound?

  • Guidelines : Neutralize acidic/basic byproducts before disposal. Use activated carbon filtration for organic residues. Follow EPA guidelines for chlorinated waste, ensuring no release into aquatic systems .

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